3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an imidazolidine-2,4-dione moiety, and a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the acylation of piperidine with 4-biphenylacetyl chloride, followed by cyclization with imidazolidine-2,4-dione under controlled conditions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the imidazolidine-2,4-dione moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing nitrogen.
Imidazolidine-2,4-dione: A core structure found in various pharmaceuticals.
Biphenyl derivatives: Compounds with two connected benzene rings, used in various applications.
Uniqueness
What sets 3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione apart is its combination of these three distinct moieties, which confer unique chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-20(14-16-6-8-18(9-7-16)17-4-2-1-3-5-17)24-12-10-19(11-13-24)25-21(27)15-23-22(25)28/h1-9,19H,10-15H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKDNLYWVLBHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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